molecular formula C9H8BNO2S B14093468 (2-(Thiophen-3-yl)pyridin-4-yl)boronic acid

(2-(Thiophen-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14093468
M. Wt: 205.05 g/mol
InChI Key: GWLFCVSSJUAZGN-UHFFFAOYSA-N
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Description

(2-(Thiophen-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a thiophene moiety. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of both pyridine and thiophene rings in its structure imparts unique electronic properties, making it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Thiophen-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 2-(thiophen-3-yl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-(Thiophen-3-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Borane and Boronate Esters: Formed through reduction reactions.

Scientific Research Applications

(2-(Thiophen-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of boron-containing biomolecules for use in neutron capture therapy for cancer treatment.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2-(Thiophen-3-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-boronic acid
  • Pyridine-4-boronic acid
  • 3-Pyridinylboronic acid

Uniqueness

(2-(Thiophen-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a thiophene and a pyridine ring in its structure. This combination imparts distinct electronic properties, making it more versatile in various coupling reactions compared to other boronic acids. Additionally, the compound’s ability to participate in both oxidative and reductive transformations enhances its utility in synthetic chemistry.

Properties

Molecular Formula

C9H8BNO2S

Molecular Weight

205.05 g/mol

IUPAC Name

(2-thiophen-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H8BNO2S/c12-10(13)8-1-3-11-9(5-8)7-2-4-14-6-7/h1-6,12-13H

InChI Key

GWLFCVSSJUAZGN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CSC=C2)(O)O

Origin of Product

United States

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